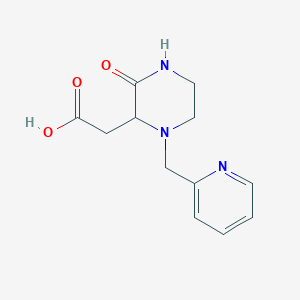

acetic acid CAS No. 90774-44-0](/img/structure/B359696.png)

[(Methylsulfonyl)amino](phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

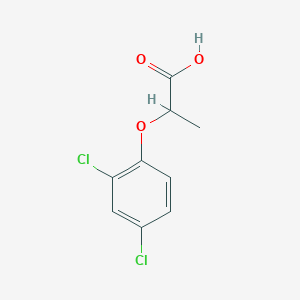

“(Methylsulfonyl)aminoacetic acid” is an organic compound with the molecular formula C9H11NO4S . It has a molecular weight of 229.25 . It is used as an intermediate in the preparation of heterocyclic diaryl compounds as selective COX-2 inhibitors .

Synthesis Analysis

The synthesis of “(Methylsulfonyl)aminoacetic acid” involves the reaction of 1-(4-Methanesulfonyl-phenyl)-ethanone with morpholine and elemental sulfur at 398 K . After refluxing for 2 hours, a 3N solution of NaOH is added and the reaction mixture is refluxed for an additional 30 minutes .Molecular Structure Analysis

The molecular structure of “(Methylsulfonyl)aminoacetic acid” is represented by the SMILES stringCS(=O)(NC1=CC=CC=C1CC(O)=O)=O . Physical And Chemical Properties Analysis

“(Methylsulfonyl)aminoacetic acid” is a solid substance . It is stored in a dry place at room temperature .Applications De Recherche Scientifique

Medicine: Potential Therapeutic Applications

(Methylsulfonyl)aminoacetic acid may have potential therapeutic applications due to its structural similarity to bioactive compounds. While specific data on this compound is limited, related molecules with sulfonylamino and phenylacetic acid groups have been explored for their anti-inflammatory and analgesic properties . Further research could elucidate its role in pharmacological interventions.

Agriculture: Plant Growth and Development

In agriculture, compounds similar to (Methylsulfonyl)aminoacetic acid are often examined for their ability to influence plant growth and development. For instance, phenylacetic acid derivatives are known to act as plant growth regulators, affecting cell division and elongation . This compound could be studied for its potential use in enhancing crop yields.

Material Science: Advanced Material Synthesis

The sulfonylamino group in (Methylsulfonyl)aminoacetic acid suggests potential applications in material science, particularly in the synthesis of advanced materials. Its molecular structure could be utilized in the design of polymers or coatings with specific properties such as increased durability or chemical resistance .

Environmental Science: Pollution Remediation

Derivatives of phenylacetic acid have been investigated for environmental applications, particularly in pollution remediation. (Methylsulfonyl)aminoacetic acid could be explored as a precursor for compounds used in the treatment of wastewater or the detoxification of industrial effluents .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, sulfonylamino compounds are often studied for their enzyme inhibition properties. (Methylsulfonyl)aminoacetic acid could be a candidate for exploring the inhibition of certain biochemical pathways, which is crucial for understanding disease mechanisms and developing new drugs .

Pharmacology: Drug Development

The structural features of (Methylsulfonyl)aminoacetic acid make it a compound of interest in drug development. It could serve as a building block for the synthesis of novel pharmacological agents, potentially offering therapeutic benefits for various medical conditions .

Mécanisme D'action

Target of Action

The primary targets of (Methylsulfonyl)aminoacetic acid are currently unknown. The compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers . More research is needed to identify its specific targets and their roles.

Biochemical Pathways

It’s worth noting that indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for some related compounds

Result of Action

It’s worth noting that related compounds have shown a range of biological activities, suggesting that (methylsulfonyl)aminoacetic acid may also have diverse effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(methanesulfonamido)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCWYSYBRINEON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Methylsulfonyl)amino](phenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)

![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)

![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)

![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B359664.png)

![N-[(3,4-dichlorophenyl)methyl]-4-morpholineethanamine](/img/structure/B359688.png)

![10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile](/img/structure/B359697.png)

![6-Phenyl-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B359710.png)